2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a chlorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the benzoxazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, and prevent cancer cell proliferation .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to influence a variety of biochemical pathways . For example, some indole derivatives have been shown to interfere with the synthesis of essential biomolecules in pathogens, thereby exerting antiviral, antimicrobial, and antiparasitic effects .
Pharmacokinetics
The solubility of a compound in ethanol, as is the case with 4-chlorophenylacetic acid , can influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures, such as 4-chlorophenylacetic acid, have been reported to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylamine with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
2-Phenyl-1,3-benzoxazole-5-carboxylic acid: Lacks the chlorophenyl group, which may affect its biological activity and chemical properties.
2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid:
Uniqueness: 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific chemical properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPDJJDBRQSWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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